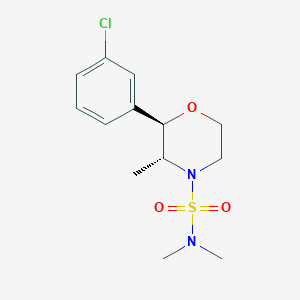![molecular formula C16H19N3OS B7339786 3-[[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]methylamino]cyclobutane-1-carboxamide](/img/structure/B7339786.png)
3-[[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]methylamino]cyclobutane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]methylamino]cyclobutane-1-carboxamide, also known as MTX-211, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of cyclobutane carboxamides and has shown promising results in various scientific studies.
Wirkmechanismus
The exact mechanism of action of 3-[[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]methylamino]cyclobutane-1-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in cancer cell proliferation and inflammation. This compound has also been shown to induce apoptosis, which is a programmed cell death process that is often disrupted in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes in cells. This compound has also been shown to inhibit the activity of certain enzymes involved in the production of pro-inflammatory cytokines, which are responsible for the inflammatory response in the body.
Vorteile Und Einschränkungen Für Laborexperimente
3-[[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]methylamino]cyclobutane-1-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity levels, which makes it a safe compound to use in lab experiments. However, the limitations of this compound include its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the research on 3-[[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]methylamino]cyclobutane-1-carboxamide. One potential direction is to further investigate its anti-cancer properties and to test its efficacy in animal models. Another direction is to study its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, more research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations of its use.
Conclusion:
In conclusion, this compound is a novel compound that has shown promising results in various scientific studies. Its potential therapeutic applications in cancer and inflammatory diseases make it a valuable compound for further research. However, more research is needed to fully understand its mechanism of action and to identify any potential limitations or side effects of its use.
Synthesemethoden
3-[[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]methylamino]cyclobutane-1-carboxamide can be synthesized using a multi-step process that involves the reaction of various reagents. The synthesis process starts with the reaction of 4-methyl-5-thiazolylmethyl chloride with 4-(aminomethyl) cyclobutane-1-carboxylic acid. The resulting intermediate is then reacted with 4-(4-methyl-1,3-thiazol-5-yl) benzylamine to yield the final product, this compound.
Wissenschaftliche Forschungsanwendungen
3-[[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]methylamino]cyclobutane-1-carboxamide has been extensively studied for its potential therapeutic applications in various scientific fields. It has been shown to have anti-cancer properties and has been tested on various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. This compound has also been studied for its anti-inflammatory and anti-oxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases.
Eigenschaften
IUPAC Name |
3-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylamino]cyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c1-10-15(21-9-19-10)12-4-2-11(3-5-12)8-18-14-6-13(7-14)16(17)20/h2-5,9,13-14,18H,6-8H2,1H3,(H2,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKOAEPEFAIICH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC3CC(C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-bromo-4-[[(3R)-3-methyl-4-methylsulfonylpiperazin-1-yl]methyl]benzoic acid](/img/structure/B7339708.png)
![3-[2-[(2S,7R)-2,7-dimethyl-1,4-oxazepan-4-yl]ethoxy]benzoic acid](/img/structure/B7339721.png)
![3-chloro-4-[2-[(2S,7R)-2,7-dimethyl-1,4-oxazepan-4-yl]ethoxy]benzoic acid](/img/structure/B7339727.png)
![(8aR)-2-[[(2S,3S)-4-ethyl-3-phenylmorpholin-2-yl]methyl]-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-1,3-dione](/img/structure/B7339755.png)
![N-[[(2S,3R)-1-tert-butyl-2-(1-methylpyrazol-4-yl)-5-oxopyrrolidin-3-yl]methyl]thiophene-2-sulfonamide](/img/structure/B7339756.png)

![N-[[(2S,3R)-1-tert-butyl-2-(1-methylpyrazol-4-yl)-5-oxopyrrolidin-3-yl]methyl]-1-methylcyclopropane-1-sulfonamide](/img/structure/B7339758.png)
![N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxan-3-yl]methyl]-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine](/img/structure/B7339766.png)
![(2R,3R)-2-[5-[3-(methylsulfanylmethyl)phenyl]pyridin-3-yl]oxolane-3-carboxylic acid](/img/structure/B7339769.png)
![(3R)-3-[(2-tert-butyltetrazol-5-yl)methylamino]-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B7339775.png)
![N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-3-ethoxycyclobutan-1-amine](/img/structure/B7339782.png)
![(3R)-N-[(2-tert-butyltetrazol-5-yl)methyl]-1-thiophen-2-ylsulfonylpiperidin-3-amine](/img/structure/B7339794.png)
![1-[(2S,3S)-4-methyl-3-(1-methylpyrazol-4-yl)morpholin-2-yl]-N-[[5-(methylsulfanylmethyl)-1,3-thiazol-2-yl]methyl]methanamine](/img/structure/B7339811.png)
![4-[[[(1S,5R)-7,7-dimethyl-6-bicyclo[3.2.0]heptanyl]amino]methyl]-N-(oxolan-2-ylmethyl)benzenesulfonamide](/img/structure/B7339818.png)
